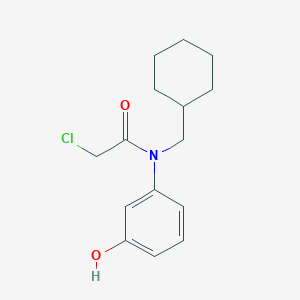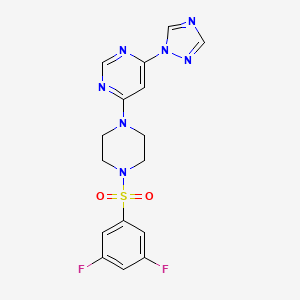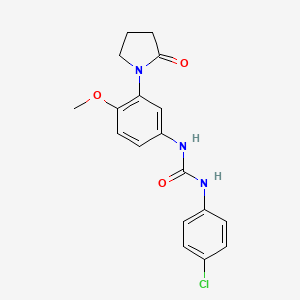
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CCMA is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of COX-2 and NF-κB. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to reduce pain behavior in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to be stable under various conditions, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in lab experiments. The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is the development of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide in the treatment of cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer therapy. Additionally, the mechanisms of action of 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide need to be further elucidated to better understand its effects on inflammation and pain.
Synthesemethoden
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-hydroxyacetophenone with cyclohexylmethylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroacetamide to yield 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for medical research. It has been studied for its potential use in the treatment of chronic pain, inflammation, and cancer. 2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-5-2-1-3-6-12)13-7-4-8-14(18)9-13/h4,7-9,12,18H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNWSACFRBGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclohexylmethyl)-N-(3-hydroxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)


![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)

![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)